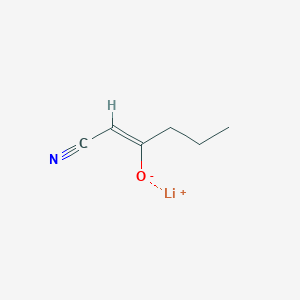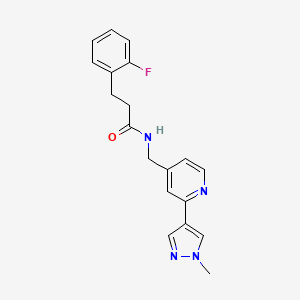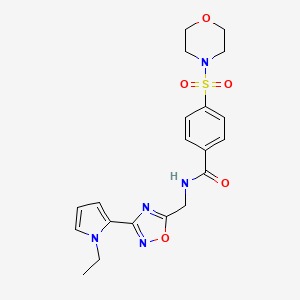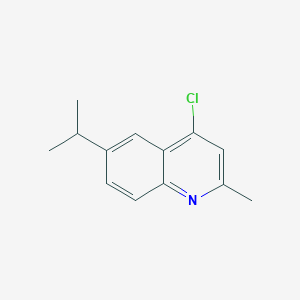
Lithium;(Z)-1-cyanopent-1-en-2-olate
Vue d'ensemble
Description
Lithium;(Z)-1-cyanopent-1-en-2-olate is an organolithium compound that features a lithium cation coordinated to the anionic form of (Z)-1-cyanopent-1-en-2-ol
Mécanisme D'action
Target of Action
Lithium 1-Cyanopent-1-en-2-olate is a complex compound with a unique mechanism of action. Lithium, a component of this compound, is known to interact with several targets in the body, including enzymes such as glycogen synthase kinase 3 (gsk3) and inositol monophosphatase (impase) . These enzymes play crucial roles in various cellular processes, including signal transduction and neurotransmitter release .
Mode of Action
Lithium is known to inhibit GSK3, a key enzyme involved in many cellular processes, including cell division, and the metabolism of glycogen . It also affects neurotransmission by reducing the release of neurotransmitters in the central and peripheral nervous systems .
Biochemical Pathways
Lithium 1-Cyanopent-1-en-2-olate likely affects multiple biochemical pathways due to the broad range of targets it interacts with . Lithium’s action on neurotransmitters and second messenger systems, as well as intracellular mechanisms of action which converge towards neuroprotection, have been noted . It has been suggested that lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Result of Action
Lithium is known to have several effects, including reducing excitatory neurotransmission while increasing gaba or inhibitory neurotransmission . It also has potential neuroprotective effects by increasing glutamate clearance, inhibiting apoptotic glycogen synthase kinase activity, increasing the levels of antiapoptotic protein Bcl-2, and enhancing the expression of neurotropic factors, including brain-derived neurotrophic factor .
Action Environment
The action, efficacy, and stability of Lithium 1-Cyanopent-1-en-2-olate can be influenced by various environmental factors . For instance, the extraction and production of lithium involve large quantities of energy and water, which can impact the environment . Additionally, the working conditions in mines where lithium is extracted can affect the quality and availability of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(Z)-1-cyanopent-1-en-2-olate typically involves the reaction of (Z)-1-cyanopent-1-en-2-ol with a lithium base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive lithium reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;(Z)-1-cyanopent-1-en-2-olate can undergo various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions where the lithium cation is replaced by other cations.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out at low temperatures to control the reactivity.
Substitution Reactions: Halogenated compounds are often used as substrates, with the reaction occurring in polar aprotic solvents.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while substitution reactions could produce a variety of organometallic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Lithium;(Z)-1-cyanopent-1-en-2-olate is used as a reagent for the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound’s derivatives could potentially be explored for pharmaceutical synthesis and drug development.
Industry
In industry, the compound could be used in the production of advanced materials, including polymers and specialty chemicals, due to its reactivity and ability to form stable bonds with various substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium Diisopropylamide (LDA): A strong base used in organic synthesis.
n-Butyllithium (n-BuLi): A widely used organolithium reagent.
Lithium Hexamethyldisilazide (LiHMDS): Another strong base used in organic synthesis.
Uniqueness
Lithium;(Z)-1-cyanopent-1-en-2-olate is unique due to its specific structure, which combines a lithium cation with a cyanopentene anion. This unique structure imparts distinct reactivity and stability, making it valuable for specific synthetic applications that other organolithium compounds may not be suitable for.
Propriétés
IUPAC Name |
lithium;(Z)-1-cyanopent-1-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.Li/c1-2-3-6(8)4-5-7;/h4,8H,2-3H2,1H3;/q;+1/p-1/b6-4-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMNXKDNMTUGFJ-YHSAGPEESA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC(=CC#N)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCC/C(=C/C#N)/[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241145-53-7 | |
| Record name | lithium(1+) (1Z)-1-cyanopent-1-en-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine hydrochloride](/img/new.no-structure.jpg)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2944327.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2944328.png)
![1-tert-butyl 1'-ethyl 4'-(aminomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1,1'-dicarboxylate](/img/structure/B2944330.png)




![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944343.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2944344.png)
